Sac7 protein - 169149-38-6

Sac7 protein

Catalog Number: EVT-1512891
CAS Number: 169149-38-6
Molecular Formula: C13H19NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sac7 protein is sourced from Sulfolobus acidocaldarius, a hyperthermophilic archaeon that inhabits hot springs and acidic environments. This organism is part of the Crenarchaeota phylum and has been extensively studied for its biochemical and genetic properties, particularly its DNA-binding proteins like Sac7 .

Classification

Sac7 protein is classified under the category of small, heat-stable DNA-binding proteins. It belongs to a larger group of archaeal proteins that share structural similarities, including Sac7d and Sso7d, which are also known for their affinity to double-stranded DNA. These proteins are characterized by their ability to form stable complexes with DNA, facilitating various cellular processes such as replication and repair .

Synthesis Analysis

Methods

The synthesis of Sac7 protein can be achieved through various methods, including recombinant DNA technology. The most common approach involves cloning the gene encoding Sac7 into an expression vector, followed by transformation into a suitable host organism, typically Escherichia coli or eukaryotic cell-free systems.

  1. Recombinant Expression: The gene encoding Sac7 is inserted into plasmids that contain strong promoters for high-level expression.
  2. Cell-Free Systems: Eukaryotic cell-free systems can be employed for rapid protein synthesis without the need for live cells, allowing for easier purification and modification .

Technical Details

Eukaryotic cell-free expression systems utilize components like wheat germ extracts or insect cell extracts to facilitate transcription and translation. Coupled transcription/translation systems are often employed to enhance yield and functionality of the expressed protein .

Molecular Structure Analysis

Structure

The molecular structure of Sac7 protein has been elucidated through X-ray crystallography. It typically features a compact fold comprising an alpha-helix and beta-sheet arrangement, which is characteristic of many small DNA-binding proteins. This structural configuration allows Sac7 to interact effectively with DNA molecules.

Data

The molecular weight of Sac7 is approximately 9,108 Da, with a melting temperature (Tm) around 89.6 °C, indicating its stability under high-temperature conditions typical of its native environment . The protein exhibits a high affinity for G/C-rich DNA sequences, which is crucial for its biological function.

Chemical Reactions Analysis

Reactions

Sac7 protein participates in several biochemical reactions primarily related to its interaction with nucleic acids. The binding of Sac7 to double-stranded DNA stabilizes the structure of DNA during processes such as replication and transcription.

Technical Details

The binding affinity of Sac7 for DNA can be quantified using techniques like electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR). These methods provide insights into the kinetics and thermodynamics of the interaction between Sac7 and various DNA sequences .

Mechanism of Action

Process

The mechanism by which Sac7 binds to DNA involves electrostatic interactions and hydrogen bonding between amino acid residues in the protein and the phosphate backbone of the DNA. This binding not only stabilizes the DNA but also facilitates access for other proteins involved in replication and repair processes.

Data

Studies have shown that Sac7 exhibits a dissociation constant (Kd) in the nanomolar range when interacting with double-stranded DNA, reflecting its strong binding capability . This high affinity is essential for its role in protecting genetic material under extreme conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 9,108 Da
  • Melting Temperature: ~89.6 °C
  • Stability: High thermal stability allows it to function effectively in extreme environments.

Chemical Properties

Sac7 is characterized by its ability to maintain structural integrity at elevated temperatures and low pH levels. Its chemical stability makes it an ideal candidate for various biotechnological applications where conventional proteins may denature .

Applications

Scientific Uses

Sac7 protein has several applications in scientific research and biotechnology:

  • Molecular Biology: Used as a model system for studying protein-DNA interactions.
  • Biotechnology: Potential applications include gene cloning, PCR amplification, and as a stabilizing agent in enzyme reactions.
  • Structural Biology: Serves as a tool for understanding the mechanisms of heat-stable proteins in extremophiles.
Structural Biology of Sac7 Protein Family

High-Resolution Solution Structures of Sac7d from Sulfolobus acidocaldarius

The solution structure of Sac7d (66 residues, ~7 kDa) was determined via NMR spectroscopy, revealing a compact SH3-like β-barrel fold capped by a C-terminal α-helix. Key features include [2] [8]:

  • Secondary structure composition: 82% regular elements (5 β-strands, 2 short 3₁₀-helices, 4-turn α-helix).
  • Hydrophobic core: Stabilized by aliphatic residues (Val, Ile, Leu) and aromatic packing (Trp24).
  • Charged surface: 18 basic residues (14 Lys, 4 Arg) and 12 acidic residues (5 Asp, 7 Glu), facilitating DNA minor-groove binding.

The N-terminal β-ribbon (residues 1–20) and central triple-stranded β-sheet (residues 21–45) form an incomplete β-barrel orthogonal to the β-hairpin. The C-terminal α-helix (residues 46–59) packs against the β-sheet via hydrophobic interactions, completing the open-faced "sandwich" architecture. Methylation of Lys5 and Lys7 in the native protein enhances thermostability by ≈7°C compared to recombinant forms, likely through optimized surface charge distribution [8] [10].

Table 1: Secondary Structure Elements in Sac7d

ElementResiduesTypeFunctional Role
β-strand 14–8AntiparallelDNA contact surface
β-strand 215–19AntiparallelRibbon formation
3₁₀-helix 120–23TurnLinker
β-strand 328–32ParallelDNA-intercalating residues
β-strand 435–39ParallelHydrophobic core stabilization
β-strand 542–45AntiparallelSupports Val26/Met29 intercalation
α-helix46–59AmphipathicDNA backbone contacts

Crystal Structures of Sac7d-DNA Complexes and DNA Kinking Mechanisms

Crystallographic analyses of Sac7d-dsDNA complexes (e.g., with GCGATCGC or GTAATTAC sequences) reveal a unique DNA distortion mechanism [3] [6] [9]:

  • Minor groove binding: The triple-stranded β-sheet inserts perpendicularly into the DNA minor groove, spanning 5–6 bp.
  • Intercalation-induced kinking: Hydrophobic residues Val26 and Met29 penetrate base steps (primarily CpG or TpG), unstacking bases and inducing a sharp kink (≈60–80°). This bends the DNA helix axis and locally unwinds DNA by ≈35°.
  • DNA stabilization: Kinking is stabilized by hydrogen bonds between protein backbone amides (Gly28, Ser30) and DNA phosphate groups, alongside van der Waals contacts with deoxyribose.

Mutagenesis studies confirm the kink mechanism:

  • V26A/M29A double mutant: Reduces bending to ≈50° and lowers DNA melting temperature (ΔTₘ) by >20°C [3].
  • M29F mutant: Phe29 intercalates orthogonally at C2pG3 steps, creating extreme kinks (≈80°) resembling TATA-box-binding protein (TBP) deformations [3].

Table 2: DNA Distortion Parameters in Sac7d Complexes

DNA SequenceIntercalation SiteBend Angle (°)Unwinding (°)Key Contacts
GCGATCGCC2pG3/G15pC166032Val26, Met29, Lys7
GTAATTACT3pA4/A14pT156535Val26, Met29, Arg13
GTGATCGC (T-G mismatch)T2pG3/G15pC167038Enhanced Phe29 intercalation

Comparative Analysis of Sac7d with Homologs (Sso7d, Ssh7b, Sis7a)

Eleven homologs across Sulfolobus, Acidianus, and Metallosphaera genera share conserved structural frameworks but exhibit key variations [1] [9]:

  • Sequence conservation: 71–98% identity; DNA-binding residues (Lys5, Lys7, Arg13, Trp24, Val26, Met29) fully conserved.
  • Structural variations:
  • Loop flexibility: Sso7d, Ssh7b, and Sis7a possess elongated "GGG loops" (residues 35–37) absent in Sac7d.
  • Helix length: Acidianus proteins (Aho7a–c) have truncated C-terminal helices (50% shorter than Sac7d).
  • Dimerization: Sso7d forms transient dimers in solution, while Sac7d is strictly monomeric.
  • DNA affinity: Dissociation constants (KD) range from 11–22 μM (in PBS, 25°C), with universal preference for G/C-rich sequences due to minor groove width.

Table 3: Comparative Structural Features in Sul7d Family

ProteinOrganismLength (aa)Unique FeaturesTm (°C)DNA KD (μM)
Sac7dS. acidocaldarius66Full α-helix93.0 (recombinant)20 (low salt)–3.8 (high salt)
Sso7dS. solfataricus63GGG loop (residues 35–37)100.2116 nM–12.8 μM
Ssh7bS. shibatae65GGG loop, shorter α-helix97.5≈100 nM (low salt)
Aho7cA. hospitalis60Shortest helix; no penultimate Lys85.518 μM

Structural Determinants of Hyperthermostability and pH Resistance

Sac7 proteins withstand temperatures >85°C and pH 0–12 due to synergistic structural adaptations [1] [8]:

  • Salt bridge networks: 12–14 surface ion pairs (e.g., Asp10-Lys43, Glu17-Arg48) form interconnected clusters. Molecular dynamics simulations show these remain stable at 360 K (87°C), with Coulombic energy gains offsetting desolvation penalties at high temperatures.
  • Hydrophobic core optimization: Tight packing (core volume ≈1,700 ų) with branched aliphatic residues (Val, Ile) minimizes cavities. Core mutations (e.g., Ile→Leu) reduce Tm by >10°C.
  • Backbone rigidity: High proline density (5–7%) restricts conformational entropy, while glycine clusters (e.g., GGG loop) provide localized flexibility.
  • Acid/base resistance: Charge saturation prevents protonation/deprotonation-induced unfolding. The absence of acid-labile residues (Asn, Gln) minimizes deamidation.

Table 4: Stability Determinants in Sac7d vs. Mesophilic Homologs

FeatureSac7dMesophilic ProteinFunctional Significance
Salt bridges per 100 residues8.23.1Stabilizes surface at high T
Hydrophobic core packing density0.760.68Prevents thermal denaturation
Proline content7.6%4.2%Reduces backbone flexibility
Acidic + basic residues45%30%Buffers against pH extremes

Concluding Remarks

The Sac7 protein family exemplifies nature’s engineering of minimalist, robust DNA-binding modules. Their β-barrel scaffolds and hydrophobic intercalation mechanisms solve dual challenges: protecting DNA under extremes while enabling sequence-neutral binding. Structural insights have spurred biotechnology applications, including PCR-enhancing fusion enzymes and engineered affinity proteins (Affitins). Future work may exploit their stability for nanostructures or extreme-condition molecular tools.

Properties

CAS Number

169149-38-6

Product Name

Sac7 protein

Molecular Formula

C13H19NO

Synonyms

Sac7 protein

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